N-(2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Description
N-(2-Methylphenyl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative featuring a 2-methylphenyl substituent on the amide nitrogen. The biphenyl core provides rigidity and hydrophobicity, while the amide linkage and aromatic substituents enable interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(2-methylphenyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-15-7-5-6-10-19(15)21-20(22)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTQMNGNILHKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Grignard Reaction:
-
Suzuki-Miyaura Coupling:
Step 1: Preparation of boronic acid derivative of 4-bromobiphenyl.
Industrial Production Methods:
Industrial production of N-(2-methylphenyl)-[1,1’-biphenyl]-4-carboxamide typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated amides.
Scientific Research Applications
Mechanism of Action
The mechanism by which N-(2-methylphenyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares N-(2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide with structurally related biphenyl carboxamides from the literature:
*logP and logD values are experimental or estimated based on structural similarity.
†Estimated based on substituent hydrophobicity (2-methylphenyl vs. thiazolyl or cycloalkyl groups).
‡Values inferred from analogous compounds in .
Key Observations:
- Hydrophobicity: The 2-methylphenyl substituent confers moderate hydrophobicity (logP ~4.2), intermediate between the less polar thiazolyl group (logP 4.01) and the highly lipophilic decahydronaphthalenyl group (logP 5.8) .
- Synthetic Accessibility: Yields for analogous compounds vary significantly. For example, cyclooctyl derivative 7 was synthesized in 50% yield, while the decahydronaphthalen-1-yl derivative 8 achieved 84% yield, likely due to differences in amine reactivity and purification methods .
Physicochemical Properties
The biphenyl carboxamide scaffold is characterized by:
- High rigidity due to the planar biphenyl system.
- Hydrogen-bonding capacity via the amide group (1 H-bond donor, 3 H-bond acceptors in Y030-2401) .
- Steric effects influenced by the N-substituent. For instance, bulky groups like decahydronaphthalenyl may hinder target binding compared to smaller substituents like 2-methylphenyl.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
